molecular formula C6H10N4O2 B2948046 2-(Methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid CAS No. 1251120-60-1

2-(Methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

Cat. No. B2948046
CAS RN: 1251120-60-1
M. Wt: 170.172
InChI Key: CBYUKEDJGCQVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a 1,2,4-triazol-1-yl group, such as the one in your query, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can act as versatile building blocks in the construction of complex molecular structures .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, a method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of compounds containing a 1,2,4-triazol-1-yl group can be quite complex. They can form coordination polymers with unique metal-carboxylate-azolate chain SBUs and hexagonal tubular channels .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can be incorporated into Mn(II)/Cu(II) based coordination frameworks . The redox properties of these frameworks can be studied using spectroelectrochemical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. Some compounds with a 1,2,4-triazol-1-yl group show good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic and basic aqueous solutions .

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their structure and the specific application. Some compounds with a 1,2,4-triazol-1-yl group can act as redox-active linkers, influencing the charge delocalization of the backbone .

Future Directions

The future directions for research on these compounds are vast. They can be potentially used in applications of electrochromic and optical devices . They can also be used as heterogeneous catalysts for the cyclic addition reaction between CO2 and different epoxides .

properties

IUPAC Name

2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-7-5(6(11)12)2-10-4-8-3-9-10/h3-5,7H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYUKEDJGCQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1C=NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

CAS RN

1251120-60-1
Record name 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.